4-Methoxybenzene-1-sulfonyl isocyanate
Overview
Description
4-Methoxybenzene-1-sulfonyl isocyanate is an organic compound with the molecular formula C8H7NO4S It is a derivative of benzene, featuring a methoxy group (-OCH3) and a sulfonyl isocyanate group (-SO2NCO) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybenzene-1-sulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with potassium cyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the sulfonyl chloride reacting with the cyanate to form the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzene-1-sulfonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as alcohols and amines, forming carbamates and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the hydrolysis of the isocyanate group.
Scientific Research Applications
4-Methoxybenzene-1-sulfonyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Employed in the modification of biomolecules, such as proteins, through the formation of stable urea linkages.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials where isocyanate groups are required for cross-linking and stabilization.
Mechanism of Action
The mechanism of action of 4-methoxybenzene-1-sulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations, including the formation of ureas and carbamates. The sulfonyl group enhances the electrophilicity of the isocyanate, making it more reactive compared to other isocyanates.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isocyanate: Similar structure but lacks the sulfonyl group.
4-Methoxybenzenesulfonyl chloride: Similar structure but contains a sulfonyl chloride group instead of an isocyanate group.
4-Methoxybenzenesulfonamide: Contains a sulfonamide group instead of an isocyanate group.
Uniqueness
4-Methoxybenzene-1-sulfonyl isocyanate is unique due to the presence of both the methoxy and sulfonyl isocyanate groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electrophilicity and nucleophilicity are required.
Properties
IUPAC Name |
4-methoxy-N-(oxomethylidene)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-13-7-2-4-8(5-3-7)14(11,12)9-6-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBEISMHCYSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563750 | |
Record name | 4-Methoxybenzene-1-sulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7018-76-0 | |
Record name | 4-Methoxybenzene-1-sulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzene-1-sulfonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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